10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a heterocyclic compound that belongs to the class of chromeno oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot condensation method. This involves the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin . The reaction is typically carried out under solvent-free conditions or in the presence of a suitable solvent like N,N-Dimethylformamide at elevated temperatures (80-90°C) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is explored for its use in dye-sensitized solar cells and other industrial applications.
Mechanism of Action
The mechanism of action of 10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Chromeno oxazin derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Oxazino quinoline derivatives: These are structurally related and have similar applications in medicinal chemistry.
Uniqueness
10-(4-ethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
10-(4-ethylphenyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C24H25NO3/c1-3-16-8-10-18(11-9-16)25-13-17-12-21-19-6-4-5-7-20(19)24(26)28-23(21)15(2)22(17)27-14-25/h8-12H,3-7,13-14H2,1-2H3 |
InChI Key |
SHBUMXBFFYFPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5 |
Origin of Product |
United States |
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